molecular formula C14H26N2O2 B1292871 Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate CAS No. 1158750-00-5

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Cat. No.: B1292871
CAS No.: 1158750-00-5
M. Wt: 254.37 g/mol
InChI Key: HIKNQHIQQLZTQF-UHFFFAOYSA-N
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Description

Tert-butyl 1,9-diazaspiro[55]undecane-1-carboxylate is a chemical compound with the molecular formula C14H26N2O2 It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone or aldehyde. One common method involves the use of tert-butyl carbamate as a protecting group for the amine functionality. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique structural and functional properties.

Mechanism of Action

The mechanism of action of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The compound may also interact with cellular membranes, affecting their properties and influencing cellular processes.

Comparison with Similar Compounds

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate can be compared with other similar spirocyclic compounds, such as:

  • Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
  • Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • Tert-butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate

These compounds share the spirocyclic core but differ in the functional groups attached to the spiro center. The unique structural features of this compound, such as the specific positioning of the tert-butyl group and the diazaspiro core, contribute to its distinct chemical and biological properties.

Biological Activity

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and findings from various studies.

  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 1031927-14-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the reaction of a suitable amine with a spirocyclic ketone or aldehyde, utilizing tert-butyl carbamate as a protecting group for the amine functionality. The reaction is generally conducted under inert conditions to prevent oxidation, often at room temperature or slightly elevated temperatures to facilitate the formation of the desired spirocyclic structure .

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. Its structural similarity to other bioactive compounds indicates potential interactions with various biological pathways.

Neuroprotective Effects

Research indicates that this compound may influence neuroprotective mechanisms, potentially offering therapeutic benefits in neurodegenerative diseases. The specific diazaspiro framework allows for unique interactions with neuronal receptors and enzymes .

Pharmacological Potential

The compound has been investigated for its potential applications in treating conditions such as obesity, pain disorders, and various immune system dysfunctions. Its bioactivity profile suggests that it may act as a scaffold for developing new pharmaceuticals targeting these areas .

Case Study 1: Neuroprotective Mechanisms

A study examining the neuroprotective effects of diazaspiro compounds found that this compound significantly reduced neuronal cell death in vitro when exposed to neurotoxic agents. The mechanism was attributed to the modulation of oxidative stress pathways and enhancement of cellular resilience .

Case Study 2: Pain Management

In another investigation focused on pain management, this compound demonstrated analgesic properties in animal models. The results indicated a dose-dependent reduction in pain response, suggesting its potential utility as a novel analgesic agent .

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Modulation : The compound may interact with specific neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Cellular Interaction : Its spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity.
  • Membrane Effects : Interaction with cellular membranes could alter their properties, influencing various cellular processes .

Data Summary Table

PropertyValue
Molecular FormulaC₁₄H₂₆N₂O₂
Molecular Weight254.37 g/mol
CAS Number1031927-14-6
Neuroprotective ActivitySignificant reduction in neuronal death
Analgesic ActivityDose-dependent pain response reduction

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(16)7-9-15-10-8-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKNQHIQQLZTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649118
Record name tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158750-00-5
Record name tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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